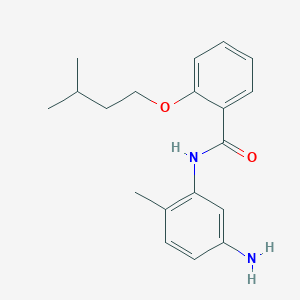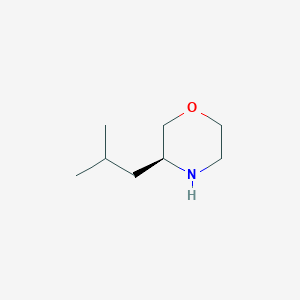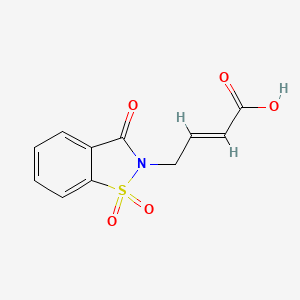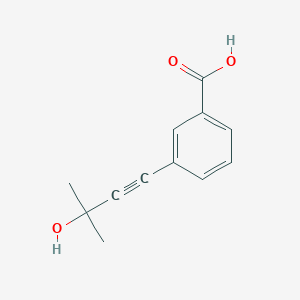
N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide, also known as NAMPA, is an organic compound used in scientific research and lab experiments. NAMPA is a derivative of benzamide, a type of amide. It is an important compound because it has a wide range of applications in scientific research, including as a neurotransmitter agonist and antagonist.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide and its derivatives have been explored for their antimicrobial properties. A study synthesized and evaluated N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives for antibacterial and antifungal activities against various microorganisms. Benzamide derivative 1d showed significant activity with MIC values of 1.95, 3.9, and 7.8 microg/ml against drug-resistant B. subtilis, B. subtilis, and S. aureus, respectively, indicating a potential for developing new antimicrobial agents (Ertan et al., 2007).
Anticancer Activity
Research has also been directed towards the anticancer applications of benzamide derivatives. One such derivative, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), was synthesized and evaluated for its therapeutic efficacy in slowly and rapidly proliferating rat tumors. Despite its ineffectiveness in transplanted Yoshida sarcoma and Walker 256 carcinosarcoma, GOE1734 showed high growth-inhibiting efficacy in osteosarcoma, mammary carcinoma, and colorectal adenocarcinoma, highlighting its potential in treating slowly growing malignancies (Berger et al., 1985).
Anticonvulsant Activity
The anticonvulsant properties of benzamide analogs have also been investigated. 4-Amino-N-(2,6-dimethylphenyl)benzamide, known as ameltolide, and its derivatives 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide were synthesized and evaluated in several anticonvulsant models. These compounds showed superior efficacy to phenytoin in the maximal electroshock seizure test, with some showing higher efficacy and protective index after oral administration compared to ameltolide (Lambert et al., 1995).
Enzyme Inhibition
Benzamide derivatives have also been studied for their potential in enzyme inhibition. A series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and evaluated for their inhibitory potential against human recombinant alkaline phosphatases and ecto-5'-nucleotidases. These compounds showed varying degrees of inhibition, suggesting their potential for medicinal chemistry applications, especially in targeting nucleotide protein targets (Saeed et al., 2015).
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)10-11-23-18-7-5-4-6-16(18)19(22)21-17-12-15(20)9-8-14(17)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDSBVDJCRMCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid](/img/structure/B1384837.png)
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)


![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)




![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)

![6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384851.png)
